N'-[(E)-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]-3-nitrobenzohydrazide
Description
N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and methoxy groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Properties
Molecular Formula |
C22H18ClN3O5 |
|---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N-[(E)-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C22H18ClN3O5/c1-30-20-10-7-16(11-21(20)31-14-15-5-8-18(23)9-6-15)13-24-25-22(27)17-3-2-4-19(12-17)26(28)29/h2-13H,14H2,1H3,(H,25,27)/b24-13+ |
InChI Key |
IQGHGIILDJMRIQ-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-nitrobenzohydrazide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular membranes, and inhibition of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-CHLOROBENZYL)OXY]-4’-cyanoazobenzene (CBOCA)
- 4-[(4-CHLOROBENZYL)OXY]biphenyl derivatives
- (E)-3-(2-1H-benzo[d]imidazol-1-yl)-1-((4-chlorobenzyl)oxy)imino)ethyl)-2H-chromen-2-one
Uniqueness
N’~1~-((E)-1-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
